molecular formula C12H11ClN2 B13883559 4-Benzyl-6-chloropyridin-2-amine

4-Benzyl-6-chloropyridin-2-amine

Cat. No.: B13883559
M. Wt: 218.68 g/mol
InChI Key: RTZCOYHKFZUDFA-UHFFFAOYSA-N
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Description

4-Benzyl-6-chloropyridin-2-amine is an organic compound that belongs to the class of heterocyclic aromatic amines It features a pyridine ring substituted with a benzyl group at the 4-position and a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-6-chloropyridin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the reaction of 2-chloropyridine with benzyl alcohol in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like toluene at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-6-chloropyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives .

Scientific Research Applications

4-Benzyl-6-chloropyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Benzyl-6-chloropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-6-chloropyridin-2-amine is unique due to the presence of both a benzyl group and a chlorine atom on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

4-benzyl-6-chloropyridin-2-amine

InChI

InChI=1S/C12H11ClN2/c13-11-7-10(8-12(14)15-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,14,15)

InChI Key

RTZCOYHKFZUDFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NC(=C2)Cl)N

Origin of Product

United States

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